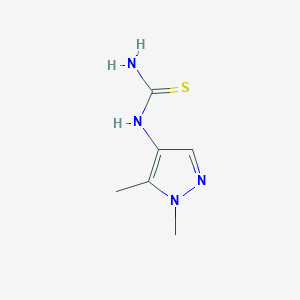

1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a thiourea moiety.

Méthodes De Préparation

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-1H-pyrazole with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Des Réactions Chimiques

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea can be compared with other similar compounds, such as:

1-(1H-pyrazol-4-yl)thiourea: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

1-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea: Has dimethyl groups at different positions on the pyrazole ring, affecting its binding affinity and reactivity.

1-(1,5-dimethyl-1H-pyrazol-4-yl)urea: Contains a urea moiety instead of thiourea, leading to different hydrogen bonding capabilities and biological activity.

Activité Biologique

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C6H10N4S

- Molecular Weight : 170.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a thiourea moiety, which is critical for its biological interactions.

Antimalarial and Antileishmanial Properties

Research indicates that this compound exhibits significant antileishmanial and antimalarial activities. It has been shown to inhibit the growth of Leishmania and Plasmodium species effectively. The mechanism involves interaction with specific enzymes such as pteridine reductase 1 (PTR1) in Leishmania, crucial for their survival and proliferation.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of pyrazole, including this thiourea, can induce apoptosis in various cancer cell lines. For instance, compounds related to this compound have shown IC50 values in the nanomolar range against several cancer types, including lung (A549) and breast (MCF-7) cancers .

Anti-inflammatory Effects

In addition to its antimalarial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing its potential as a therapeutic agent for inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Cytotoxicity Induction : It promotes apoptosis through mitochondrial pathways in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea | Antileishmanial | 0.12 | PTR1 inhibition |

| Pyrazole derivatives | Anticancer | 0.067 - 49.85 | Apoptosis induction |

| Benzothiazole-pyrazole hybrids | Anticonvulsant | 160.4 | GABAergic modulation |

This table illustrates that while many pyrazole derivatives exhibit significant biological activities, the specific structural features of this compound contribute to its unique efficacy against specific targets.

Study 1: Antileishmanial Activity

A study conducted by researchers evaluated the effectiveness of various thiourea derivatives against Leishmania. The results indicated that this compound significantly inhibited parasite growth at low concentrations, demonstrating its potential as a lead compound for further development .

Study 2: Anticancer Screening

In another investigation focused on anticancer properties, derivatives containing the pyrazole-thiourea scaffold were assessed against multiple cancer cell lines. The findings revealed notable cytotoxic effects with IC50 values lower than those of established chemotherapeutics, suggesting enhanced potency .

Propriétés

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-5(9-6(7)11)3-8-10(4)2/h3H,1-2H3,(H3,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPCSJVPBANTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.